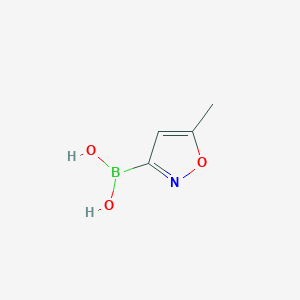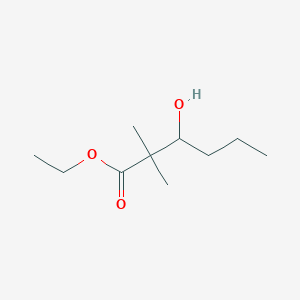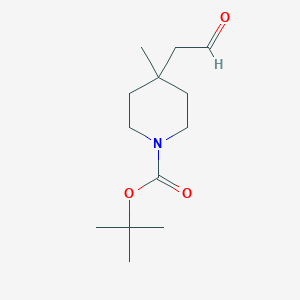![molecular formula C7H10O2 B3186968 5-Oxaspiro[2.5]octan-8-one CAS No. 1368764-75-3](/img/structure/B3186968.png)
5-Oxaspiro[2.5]octan-8-one
Vue d'ensemble
Description
5-Oxaspiro[2.5]octan-8-one is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Oxaspiro[2.5]octan-8-one can be synthesized through several methods. One common synthetic route involves the reaction of 8,8-dimethoxy-5-oxaspiro[2.5]octane with trifluoroacetic acid in dichloromethane at room temperature . Another method involves the use of 1,3-dichloroacetone as a cyclopropanone equivalent in the presence of t-butyllithium and 2,3-dihydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxaspiro[2.5]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid, t-butyllithium, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield different oxygenated derivatives, while reduction reactions can produce various reduced forms of the compound.
Applications De Recherche Scientifique
5-Oxaspiro[2.5]octan-8-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 5-Oxaspiro[2.5]octan-8-one involves its interaction with specific molecular targets and pathways. For example, the compound’s spirocyclic structure allows it to interact with enzymes and other biological molecules in a unique manner, influencing their activity and function . The stereochemistry of the compound plays a crucial role in its biological activity, with certain epimers showing higher reactivity .
Comparaison Avec Des Composés Similaires
5-Oxaspiro[2.5]octan-8-one can be compared with other similar compounds, such as:
1-Oxaspiro[2.5]octan-4-one: This compound has a similar spirocyclic structure but differs in the position of the oxygen atom and the functional groups attached.
Oxaspiro[2.5]octane derivatives: These compounds share the spirocyclic core but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-oxaspiro[2.5]octan-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-1-4-9-5-7(6)2-3-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPNWJPTKIXRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(C1=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


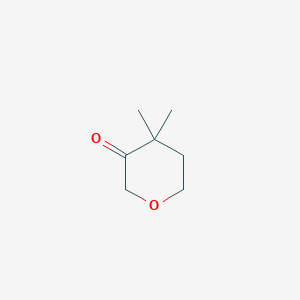

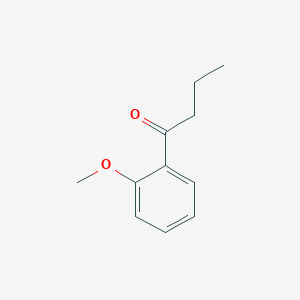

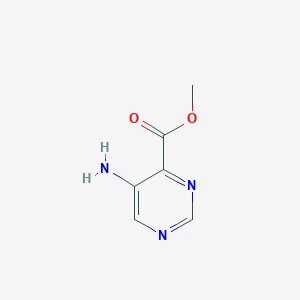
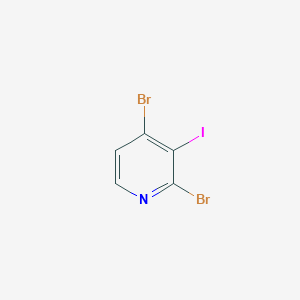
![N-[2-(4-fluorophenyl)ethyl]-Formamide](/img/structure/B3186945.png)

![1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B3186961.png)
![1-Butanol, 4-[(2-aminoethyl)amino]-](/img/structure/B3186975.png)
![Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3186987.png)
